molecular formula C17H20N2O4 B15276730 (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid

Cat. No.: B15276730
M. Wt: 316.35 g/mol
InChI Key: AFJOZSVFLMOLJQ-AWEZNQCLSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-(isoquinolin-4-yl)alanine.

    Protection of Amine Group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), N,N-diisopropylethylamine (DIPEA)

Major Products Formed

    Deprotection: (S)-3-(isoquinolin-4-yl)alanine

    Coupling: Peptide derivatives

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amine functionality during coupling reactions and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of an isoquinolinyl group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(indol-3-yl)propanoic acid: Contains an indole group instead of an isoquinolinyl group.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is unique due to the presence of the isoquinolinyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2S)-3-isoquinolin-4-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)8-12-10-18-9-11-6-4-5-7-13(11)12/h4-7,9-10,14H,8H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

AFJOZSVFLMOLJQ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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